Ethyl 6-amino-6-oxohexanoate
Overview
Description
Ethyl 6-amino-6-oxohexanoate, also known as Ethyl 5-carbamoylpentanoate, is an organic compound with the molecular formula C8H15NO3 . It has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 6-amino-6-oxohexanoate consists of 8 carbon atoms, 15 hydrogen atoms, and 3 oxygen atoms . The structure is approximately planar .Physical And Chemical Properties Analysis
Ethyl 6-amino-6-oxohexanoate has a molecular weight of 173.212 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are not specified in the search results .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 6-amino-6-oxohexanoate and its derivatives are primarily used in the synthesis of various organic compounds. For instance, Kumar et al. (2014) developed a multifunctional synthetic protocol for ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, analyzing them through IR, NMR, and X-ray structural analysis (Kumar et al., 2014).
Role in Biotin Synthesis
Zav’yalov et al. (2006) highlighted the role of ethyl 6-amino-6-oxohexanoate derivatives in the synthesis of biotin (vitamin H), through a process involving regioselective chlorination (Zav’yalov et al., 2006).
Pharmaceutical Applications
Gopalan and Jacobs (1990) explored the synthesis of alkyl 6-chloro-3-oxohexanoates, including ethyl esters, and their reduction with bakers' yeast, leading to the production of α-lipoic acid, a crucial cofactor in biochemical decarboxylation (Gopalan & Jacobs, 1990).
Chemical Properties and Reactions
The compound and its related chemicals have been studied for their reaction patterns. For instance, Kato et al. (1978) investigated the reactions of ethyl 4-bromo-3-oxobutanoate with various compounds, yielding a range of products including ethyl 5-amino-4-cyanofuran-2-acetate (Kato et al., 1978).
Enzymatic Methods in Organic Chemistry
Yamada et al. (2017) developed an enzymatic method using 6-aminohexanoic acid and an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274 for producing 6-oxohexanoic acid, showcasing the biochemical applications of these compounds (Yamada et al., 2017).
Photovoltaic Properties in Material Science
Zeyada et al. (2016) studied the photovoltaic properties of certain derivatives, examining their potential use in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Future Directions
Ethyl 6-amino-6-oxohexanoate is an important organic intermediate used for synthetic Thioctic Acid . Thioctic Acid is widely used in the treatment and prevention of multiple diseases such as heart disease, diabetes, and degenerative brain disorder . Therefore, the future directions of Ethyl 6-amino-6-oxohexanoate could be in the development of new synthetic methods and its application in the synthesis of therapeutically important compounds.
properties
IUPAC Name |
ethyl 6-amino-6-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDYJOYXJZTFPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296214 | |
Record name | Ethyl 6-amino-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-amino-6-oxohexanoate | |
CAS RN |
1190-69-8 | |
Record name | 1190-69-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 6-amino-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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